molecular formula C19H18Cl2N2O3 B13629111 Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate

Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate

Katalognummer: B13629111
Molekulargewicht: 393.3 g/mol
InChI-Schlüssel: ZHLIKNYFVRCAFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with 2-chloro-4-carboxybenzoic acid under specific conditions to form the desired ester. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity and specificity, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Meta-Chlorophenylpiperazine: A psychoactive drug with similar structural features.

    4-Chlorobenzoic Acid Derivatives: Compounds with similar benzoate ester groups.

Uniqueness

Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorination and piperazine ring structure make it particularly versatile in various applications.

Eigenschaften

Molekularformel

C19H18Cl2N2O3

Molekulargewicht

393.3 g/mol

IUPAC-Name

methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate

InChI

InChI=1S/C19H18Cl2N2O3/c1-26-19(25)16-7-2-13(12-17(16)21)18(24)23-10-8-22(9-11-23)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3

InChI-Schlüssel

ZHLIKNYFVRCAFJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.